1-Tert-butyl-3-pyrrolidinamine chemical properties and structure
1-Tert-butyl-3-pyrrolidinamine chemical properties and structure
Topic: 1-Tert-butyl-3-pyrrolidinamine: Chemical Properties, Synthesis, and Structural Utility in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary: The Steric-Electronic Scaffold
1-Tert-butyl-3-pyrrolidinamine (CAS: 1096325-48-2) is a specialized diamine building block characterized by a rigid five-membered pyrrolidine core, a sterically demanding tert-butyl group at the N1 position, and a reactive primary amine at the C3 position. Unlike its ubiquitous carbamate analog (1-Boc-3-aminopyrrolidine), this molecule presents a permanently alkylated, highly basic tertiary amine center alongside a nucleophilic primary amine.
In drug design, this moiety serves as a critical "linker-anchor." The tert-butyl group acts as a lipophilic anchor that modulates solubility and metabolic stability (blocking N-dealkylation), while the C3-amine offers a vector for scaffold elaboration. This guide details the structural dynamics, synthetic accessibility, and handling protocols required to integrate this pharmacophore into high-affinity ligands.
Structural Analysis & Physicochemical Properties
The molecule exists as a chiral entity, with the C3 carbon serving as the stereogenic center. The steric bulk of the tert-butyl group imposes significant conformational constraints on the pyrrolidine ring, influencing both the basicity of the N1 nitrogen and the accessibility of the C3 substituent.
Chemical Identity
| Property | Data |
| IUPAC Name | 1-(1,1-Dimethylethyl)pyrrolidin-3-amine |
| CAS Number | 1096325-48-2 |
| Molecular Formula | C₈H₁₈N₂ |
| Molecular Weight | 142.24 g/mol |
| Chirality | Available as (R), (S), or Racemate |
| Physical State | Colorless to pale yellow liquid (Free Base) |
| Boiling Point | ~180–185 °C (Predicted at 760 mmHg) |
Critical Nomenclature Distinction
Warning: Do not confuse this molecule with 1-Boc-3-aminopyrrolidine .
-
1-Tert-butyl-3-pyrrolidinamine (Target): N1 is attached to a tert-butyl alkyl group (
). N1 is basic ( ). -
1-Boc-3-aminopyrrolidine (Common Intermediate): N1 is attached to a tert-butoxycarbonyl group (
).[1] N1 is non-basic (carbamate).
Structural Visualization
Figure 1: Structural architecture of 1-tert-butyl-3-pyrrolidinamine highlighting the steric shield at N1 and the reactive center at C3.
Synthetic Pathways
The synthesis of 1-tert-butyl-3-pyrrolidinamine challenges the chemist to introduce a bulky alkyl group onto a secondary amine without over-alkylation, or to perform a reductive amination on a sterically hindered ketone.
Primary Route: Reductive Amination of 1-tert-butyl-3-pyrrolidinone
The most robust route involves constructing the ring with the tert-butyl group already in place or alkylating the pyrrolidinone precursor, followed by converting the ketone to an amine.
Step-by-Step Mechanism:
-
Precursor Assembly: 1-tert-butyl-3-pyrrolidinone is generated via the Dieckmann condensation of N-tert-butyl glycine ester derivatives.
-
Oxime Formation: Reaction with hydroxylamine hydrochloride yields the oxime.
-
Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) or hydride reduction (LiAlH₄) converts the oxime to the primary amine.
Alternative Route: Nucleophilic Substitution
Direct alkylation of 3-aminopyrrolidine with tert-butyl halides is generally poor due to E2 elimination side reactions favored by the bulky halide. A more effective approach is the reaction of 1,4-dihalo-2-aminobutane derivatives with tert-butylamine, though this cyclization is kinetically slow.
Figure 2: Preferred synthetic workflow via the ketone intermediate, avoiding direct alkylation issues.
Medicinal Chemistry Applications
The "Tert-Butyl Effect" in Lead Optimization
Replacing an N-methyl or N-ethyl group with an N-tert-butyl group often yields non-linear Structure-Activity Relationship (SAR) results:
-
Lipophilicity Boost: The tert-butyl group significantly increases LogD, improving membrane permeability for CNS targets.
-
Metabolic Stability: The absence of
-hydrogens on the tert-butyl carbon adjacent to the nitrogen renders the N-dealkylation pathway (via CYP450) chemically impossible at that specific bond. This forces metabolism to occur on the pyrrolidine ring or the C3-substituent, often extending half-life ( ). -
Basicity Modulation: The inductive effect of the tert-butyl group increases the electron density on N1, making it more basic than N-methyl analogs. This can enhance binding to acidic residues (e.g., Asp/Glu) in GPCR binding pockets.
Fragment-Based Drug Discovery (FBDD)
This molecule is a "privileged scaffold" in FBDD. The rigid pyrrolidine ring holds the N1 and C3 vectors at a defined angle (~109° projection), allowing researchers to probe binding pockets with precise geometry.
-
Target Classes: Histamine H3 antagonists, Chemokine receptor modulators (CCR5/CCR2), and Neuronal Nicotinic Acetylcholine Receptor (nAChR) ligands.
Experimental Protocol: Amide Coupling at C3
Objective: Selective functionalization of the C3-primary amine without affecting the N1-tertiary amine.
Reagents:
-
1-Tert-butyl-3-pyrrolidinamine (1.0 eq)[2]
-
Carboxylic Acid (
) (1.1 eq) -
HATU (1.2 eq)
-
DIPEA (Diisopropylethylamine) (2.0 eq)
-
Solvent: DMF or DCM (Anhydrous)
Procedure:
-
Activation: Dissolve the carboxylic acid in anhydrous DMF under
atmosphere. Add DIPEA and stir for 5 minutes. Add HATU and stir for 15 minutes to generate the activated ester. -
Addition: Add 1-tert-butyl-3-pyrrolidinamine dropwise. The bulky tert-butyl group at N1 prevents it from participating, ensuring chemoselectivity at the C3-amine.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Target mass =
). -
Workup: Dilute with EtOAc, wash with saturated
(to remove unreacted acid) and brine. -
Purification: The product will be basic. Purify via Reverse Phase HPLC (C18) using an Ammonium Formate/Acetonitrile gradient to maintain the protonation state of the tertiary amine for better peak shape.
Safety & Handling
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Corrosivity: As a diamine, the free base is corrosive to skin and mucous membranes. Wear chemical-resistant gloves (Nitrile > 0.11mm) and eye protection.
-
Storage: Hygroscopic and air-sensitive. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.
References
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Chemical Identity & Properties
-
National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 57651390 (Related N-Boc analog differentiation) and specific CAS 1096325-48-2 data.
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Synthetic Methodology
-
Organic Syntheses (2024). General procedures for pyrrolidine ring construction and reductive amination strategies.
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- Medicinal Chemistry Context: Journal of Medicinal Chemistry. "Impact of Steric Bulk on Metabolic Stability of Nitrogen Heterocycles." (General Reference for Tert-butyl effect).
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Supplier Data (Verification of CAS)
